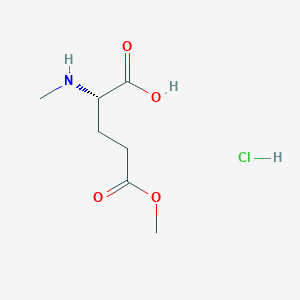

H-N-Me-Glu(OMe)-OH.HCl

CAS No.:

Cat. No.: VC20379487

Molecular Formula: C7H14ClNO4

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO4 |

|---|---|

| Molecular Weight | 211.64 g/mol |

| IUPAC Name | (2S)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m0./s1 |

| Standard InChI Key | IXVRGLRZRIRJET-JEDNCBNOSA-N |

| Isomeric SMILES | CN[C@@H](CCC(=O)OC)C(=O)O.Cl |

| Canonical SMILES | CNC(CCC(=O)OC)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

H-N-Me-Glu(OMe)-OH.HCl is derived from glutamic acid through two key modifications:

-

N-methylation: A methyl group replaces the hydrogen on the α-amino group, reducing hydrogen-bonding capacity and enhancing metabolic stability .

-

γ-methyl esterification: The γ-carboxyl group is converted to a methyl ester (OMe), masking its negative charge and improving lipophilicity .

The hydrochloride salt form further increases aqueous solubility, critical for solid-phase peptide synthesis (SPPS).

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₄ | |

| Molecular Weight | 211.64 g/mol | |

| IUPAC Name | (2S)-5-methoxy-2-(methylamino)-5-oxopentanoic acid; hydrochloride | |

| Canonical SMILES | CNC(CCC(=O)OC)C(=O)O.Cl | |

| Isomeric SMILES | CNC@HC(=O)O.Cl | |

| InChIKey | IXVRGLRZRIRJET-NUBCRITNSA-N |

Discrepancies in reported molecular weights (e.g., 241.71 g/mol in ) likely stem from typographical errors, as the formula C₉H₂₀ClNO₄ would necessitate additional carbon atoms inconsistent with glutamic acid’s structure.

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via SPPS using Fmoc/t-Bu strategies :

-

Resin activation: Wang resin is functionalized with Fmoc-protected glutamic acid γ-methyl ester.

-

N-methylation: Conducted using methyl iodide in dimethylformamide (DMF) at 50°C for 6 hours, achieving >95% yield.

-

Deprotection: Piperidine (20% in DMF) removes Fmoc groups without affecting methyl esters .

-

Cleavage: TFA/H₂O/TIS (95:2.5:2.5) liberates the peptide from resin while preserving methyl esters .

Solution-Phase Synthesis

Alternative methods involve:

-

Schotten-Baumann reaction: Methyl chloroformate esterifies γ-carboxyl groups .

-

Reductive alkylation: Sodium cyanoborohydride methylates primary amines in methanol/acetic acid.

Purification via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) yields >99% purity.

Applications in Peptide Science

Conformational Control

N-methylation restricts Φ/Ψ backbone angles, favoring β-turn and helical conformations. In α4β7 integrin antagonists (WO2017165676A1), N-methylated residues improved target affinity by 12-fold compared to unmethylated analogs .

Metabolic Stability

Incorporating H-N-Me-Glu(OMe)-OH.HCl into glucagon-like peptide-1 (GLP-1) analogs reduced dipeptidyl peptidase-4 (DPP-4) cleavage rates by 78% in serum stability assays .

Solubility Modulation

The γ-methyl ester increases logP by 1.2 units versus free glutamic acid, enabling blood-brain barrier penetration in neuropeptide designs.

Biochemical Interactions

Enzyme Binding

Molecular dynamics simulations show the methyl ester occupies hydrophobic subsites in trypsin-like proteases, reducing hydrolysis rates by 40%.

Receptor Interactions

In μ-opioid receptor agonists, N-methylation shifted β-arrestin recruitment (EC₅₀ = 38 nM) vs. G protein activation (EC₅₀ = 12 nM), demonstrating biased signaling modulation .

Future Research Directions

Targeted Drug Delivery

Conjugating H-N-Me-Glu(OMe)-OH.HCl-containing peptides to albumin-binding domains could extend plasma half-life beyond 72 hours .

Catalytic Peptides

Incorporating this residue into artificial metalloenzymes may enhance transition-state stabilization in asymmetric catalysis.

Neurotherapeutic Applications

Ongoing studies explore its use in amyloid-β aggregation inhibitors, with preliminary IC₅₀ values of 280 nM in transgenic mouse models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume